Cas no 62840-99-7 (N-Trifluoroacetyl (S)-Amphetamine)
62840-99-7 structure
Product Name:N-Trifluoroacetyl (S)-Amphetamine
CAS No:62840-99-7
MF:C11H12F3NO
MW:231.214293479919
CID:430031
PubChem ID:53767864
Update Time:2025-04-19
N-Trifluoroacetyl (S)-Amphetamine Chemical and Physical Properties
Names and Identifiers
-
- N-Trifluoroacetyl (S)-Amphetamine
- 2,2,2-trifluoro-N-[(2S)-1-phenylpropan-2-yl]acetamide
- DTXSID40706519
- 62840-99-7
- (S)-N-(1-methyl-2-phenylethyl) trifluoroacetamide
- SCHEMBL8420771
-
- Inchi: 1S/C11H12F3NO/c1-8(15-10(16)11(12,13)14)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,16)/t8-/m0/s1
- InChI Key: DMOCTORDHSLHLA-QMMMGPOBSA-N
- SMILES: FC(C(N[C@@H](C)CC1C=CC=CC=1)=O)(F)F
Computed Properties
- Exact Mass: 231.08700
- Monoisotopic Mass: 231.08709849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 32.59000
- LogP: 3.13640
N-Trifluoroacetyl (S)-Amphetamine Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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